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Compound of Interest

Compound Name: 4-tert-Butylphenylacetic acid

Cat. No.: B181309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
tert-Butylphenylacetic acid, a compound of interest in various research and development

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and use in further studies.

Data Presentation: Spectroscopic Data Summary
The quantitative spectroscopic data for 4-tert-Butylphenylacetic acid are summarized in the

tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-tert-Butylphenylacetic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 d, J = 8.2 Hz 2H Ar-H

7.22 d, J = 8.2 Hz 2H Ar-H

3.60 s 2H -CH₂-

1.32 s 9H -C(CH₃)₃

8.48 (broad s) s 1H -COOH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-tert-Butylphenylacetic acid

Chemical Shift (δ) ppm Assignment

177.92 C=O

150.29 Ar-C-C(CH₃)₃

130.57 Ar-C-CH₂

129.16 Ar-CH

125.70 Ar-CH

40.84 -CH₂-

34.62 -C(CH₃)₃

31.49 -C(CH₃)₃

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Data for 4-tert-Butylphenylacetic acid
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300-2500 Broad O-H stretch (Carboxylic acid)

~3050-3020 Medium C-H stretch (Aromatic)

~2960-2870 Strong C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1610, ~1510 Medium C=C stretch (Aromatic ring)

~1465 Medium C-H bend (CH₂)

~1370 Medium C-H bend (tert-Butyl)

~1300-1200 Strong C-O stretch (Carboxylic acid)

~920 Broad
O-H bend (Carboxylic acid

dimer)

Note: This data is predicted based on characteristic functional group absorption frequencies.

Experimental values may vary.

Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for 4-tert-Butylphenylacetic acid Adducts[1]

Adduct Predicted m/z

[M+H]⁺ 193.12232

[M+Na]⁺ 215.10426

[M-H]⁻ 191.10776

[M+NH₄]⁺ 210.14886

[M+K]⁺ 231.07820

[M]⁺ 192.11449
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above for a solid organic compound such as 4-tert-Butylphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of 4-tert-Butylphenylacetic acid is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The sample is placed in the spectrometer, and the magnetic field is shimmed to

achieve optimal homogeneity.

Data Acquisition:

¹H NMR: A one-pulse experiment is typically performed. Key parameters include the

spectral width, acquisition time, relaxation delay, and the number of scans.

¹³C NMR: A proton-decoupled experiment is generally used to simplify the spectrum. Due

to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of

scans is typically required to achieve a good signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 4-tert-
Butylphenylacetic acid is placed directly onto the ATR crystal. A pressure arm is applied to

ensure good contact between the sample and the crystal.

Instrument Setup: The FTIR spectrometer performs a background scan to account for

atmospheric and instrumental interferences.
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Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

Multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: A small amount of 4-tert-Butylphenylacetic acid is introduced into the

mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution

in a suitable solvent for techniques like electrospray ionization (ESI).

Ionization: The sample molecules are ionized. Common techniques for this type of molecule

include Electron Ionization (EI) or softer ionization methods like ESI or Chemical Ionization

(CI).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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